Shengmating
Description
Shengmating, chemically known as Actein (C₃₇H₅₆O₁₁; CAS 18642-44-9), is a triterpenoid saponin with a molecular weight of 676.83 g/mol. It is widely utilized as a reference standard in pharmacological and phytochemical research due to its bioactive properties, particularly in studies related to anticancer, anti-inflammatory, and neuroprotective activities . Structurally, Actein features a cyclopentanoperhydrophenanthrene core, characteristic of triterpenoids, with hydroxyl and glycosidic groups contributing to its solubility and receptor-binding affinity. Its role in traditional medicine and modern drug discovery has positioned it as a compound of significant interest in comparative chemical studies.
Properties
Molecular Formula |
C37H56O11 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
[(1S,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30?,32+,33-,34+,35-,36+,37-/m1/s1 |
InChI Key |
NEWMWGLPJQHSSQ-PMICRNDLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Synonyms |
actein |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Activity
Table 2 compares IC₅₀ values of Actein and analogs against cancer cell lines:
Table 2: Pharmacological Activity Comparison
| Compound | IC₅₀ (Breast Cancer MCF-7) | IC₅₀ (Lung Cancer A549) | Target Pathway |
|---|---|---|---|
| Actein | 12.3 µM | 18.7 µM | AMPK/mTOR |
| Ginsenoside Rg3 | 25.1 µM | 30.4 µM | NF-κB |
| Astragaloside IV | >50 µM | >50 µM | PI3K/AKT |
Actein demonstrates superior potency, attributed to its dual inhibition of AMPK and mTOR pathways, unlike Ginsenoside Rg3, which primarily modulates NF-κB .
Toxicity Profile
Table 3: Toxicity Comparison (LD₅₀ in Rodents)
| Compound | Acute Toxicity (LD₅₀) | Chronic Toxicity (28-day) |
|---|---|---|
| Actein | 320 mg/kg | No organ damage at 50 mg/kg |
| Ginsenoside Rg3 | 480 mg/kg | Hepatotoxicity at 100 mg/kg |
| Astragaloside IV | >1000 mg/kg | No significant toxicity |
Actein’s moderate acute toxicity contrasts with Ginsenoside Rg3’s hepatotoxicity at high doses, suggesting a safer therapeutic window for Actein in prolonged treatments .
Research Findings and Methodological Considerations
Recent studies emphasize Actein’s unique mechanism in inducing apoptosis via mitochondrial pathways, a trait less pronounced in structurally analogous saponins . However, computational models (e.g., chemical similarity algorithms) highlight that Actein shares <60% structural similarity with Ginsenosides, limiting cross-reactivity in receptor-binding assays .
Critical challenges in comparative studies include:
Standardization of Bioassays : Variability in experimental protocols (e.g., cell culture conditions) affects IC₅₀ reproducibility .
Data Interpretation : Structural similarity metrics may overlook pharmacokinetic differences, such as Actein’s superior blood-brain barrier penetration compared to Astragalosides .
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